

# An In-depth Technical Guide to Azido-PEG4-formylhydrazine-Boc

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## Compound of Interest

Compound Name: Azido-PEG4-formylhydrazine-Boc

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This guide provides core technical specifications and a contextual overview of **Azido-PEG4-formylhydrazine-Boc**, a bifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs).

## Core Molecular Data

The fundamental chemical and physical properties of **Azido-PEG4-formylhydrazine-Boc** are summarized below.

Property	Value	Citation(s)
Molecular Weight	377.39 g/mol	[1][2][3]
Chemical Formula	C <sub>14</sub> H <sub>27</sub> N <sub>5</sub> O <sub>7</sub>	[1][2][3]
SMILES	O=C(OC(C) (C)C)NNC(OCCOCCOCCOCC N=[N+]=[N-])=O	[2]

## Functional Context and Applications

**Azido-PEG4-formylhydrazine-Boc** is a polyethylene glycol (PEG)-based PROTAC linker.[1][2][3] Its structure is designed for utility in bioconjugation, specifically in the synthesis of PROTAC

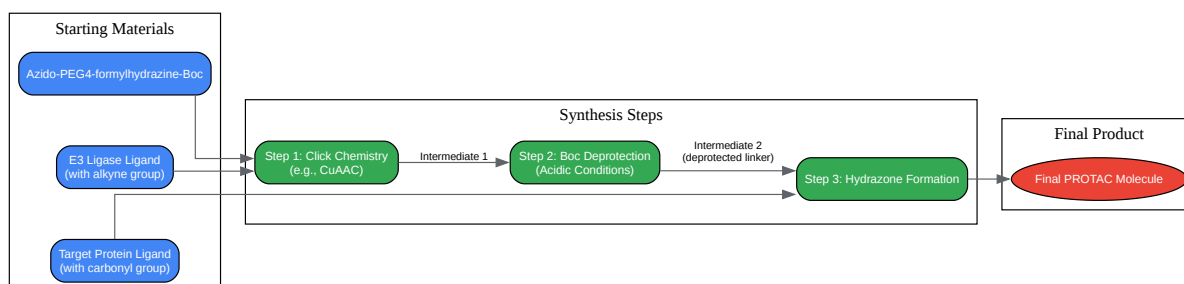
molecules.<sup>[1][4]</sup> PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.<sup>[1]</sup>

The key functional groups of **Azido-PEG4-formylhydrazine-Boc** are:

- An Azido Group ( $N_3$ ): This group is a versatile handle for "click chemistry."<sup>[1][4]</sup> It readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-containing molecules and in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing strained alkynes like DBCO or BCN.<sup>[1][4][5]</sup>
- A Boc-protected Formylhydrazine Group: The tert-butyloxycarbonyl (Boc) protecting group can be removed under acidic conditions to reveal a reactive hydrazine. This hydrazine can then be conjugated to molecules containing carbonyl groups (aldehydes or ketones).
- A PEG4 Spacer: The tetraethylene glycol (PEG4) linker is hydrophilic, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule.<sup>[6]</sup>

## Logical Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using **Azido-PEG4-formylhydrazine-Boc**. This process involves the sequential or convergent conjugation of the linker to a ligand for the target protein and a ligand for an E3 ubiquitin ligase.



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Generalized PROTAC Synthesis Workflow.

## Experimental Protocols

While specific, detailed experimental protocols are highly dependent on the nature of the target protein and E3 ligase ligands, a general methodology for the conjugation steps is outlined below.

### 1. Click Chemistry for E3 Ligase Ligand Conjugation (Example: CuAAC)

- Objective: To conjugate the azido group of the linker with an alkyne-functionalized E3 ligase ligand.
- General Protocol:
  - Dissolve the alkyne-containing E3 ligase ligand and a molar equivalent of **Azido-PEG4-formylhydrazine-Boc** in a suitable solvent (e.g., a mixture of tert-butanol and water).
  - Add a copper(I) source, such as copper(II) sulfate with a reducing agent like sodium ascorbate.

- Add a copper-stabilizing ligand, such as TBTA or BTAA.
- Stir the reaction at room temperature until completion, monitoring by an appropriate analytical method (e.g., LC-MS or TLC).
- Upon completion, purify the resulting conjugate using column chromatography or HPLC.

## 2. Boc Deprotection

- Objective: To remove the Boc protecting group to expose the reactive hydrazine.
- General Protocol:
  - Dissolve the Boc-protected intermediate in a suitable organic solvent (e.g., dichloromethane or dioxane).
  - Add an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
  - Stir the reaction at room temperature, monitoring for the removal of the Boc group.
  - Evaporate the solvent and excess acid under reduced pressure to yield the deprotected intermediate, which is often used immediately in the next step.

## 3. Hydrazone Formation with Target Protein Ligand

- Objective: To conjugate the deprotected hydrazine with a carbonyl-containing target protein ligand.
- General Protocol:
  - Dissolve the deprotected linker-E3 ligand conjugate in a suitable solvent (e.g., methanol or ethanol).
  - Add the carbonyl-containing target protein ligand, often with a catalytic amount of acid (e.g., acetic acid).
  - Stir the reaction, monitoring for the formation of the hydrazone linkage.

- Purify the final PROTAC molecule using preparative HPLC.

Note: These are generalized protocols and may require significant optimization for specific reactants, including adjustments to solvents, temperature, reaction times, and purification methods.

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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Azido-PEG4-formylhydrazine-Boc|CAS |DC Chemicals [dcchemicals.com]
- 3. Azido-PEG4-formylhydrazine-Boc Datasheet DC Chemicals [dcchemicals.com]
- 4. Azido-PEG4-formylhydrazine-Boc\_TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Azido-PEG4-t-Boc-hydrazide, 1919045-01-4 | BroadPharm [broadpharm.com]
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